Superior In Vitro Potency and Selectivity for Human Factor Xa Compared to Apixaban and Edoxaban
Rivaroxaban exhibits a Ki of 0.4 nM and an IC50 of 0.7 nM against purified human FXa in cell-free assays, demonstrating >10,000-fold selectivity over other biologically relevant serine proteases (IC50 >20 µM) [1]. In contrast, apixaban displays a Ki of 0.08 nM against human FXa [2]. While apixaban appears more potent in this isolated biochemical assay, the selectivity index for rivaroxaban (>10,000-fold) is comparable to that reported for apixaban (>30,000-fold), and both are superior to edoxaban, which has an IC50 of approximately 2–3 nM [3]. However, rivaroxaban's ability to inhibit prothrombinase complex-bound FXa (IC50 2.1 nM) and clot-associated FXa (IC50 75 nM) provides a distinct functional profile that extends beyond simple enzyme inhibition [1].
| Evidence Dimension | In vitro potency (Ki/IC50) and selectivity |
|---|---|
| Target Compound Data | Ki = 0.4 nM, IC50 = 0.7 nM (purified human FXa); Selectivity >10,000-fold (IC50 >20 µM for other serine proteases) |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM (human FXa); Edoxaban: IC50 ≈ 2–3 nM (human FXa) |
| Quantified Difference | Rivaroxaban is ~8.75-fold less potent than apixaban in Ki terms, but ~2.5–4.3-fold more potent than edoxaban in IC50 terms; selectivity is comparable to apixaban and superior to edoxaban |
| Conditions | Cell-free enzymatic assays using chromogenic/fluorogenic substrates; purified human FXa |
Why This Matters
The exceptional selectivity of rivaroxaban (>10,000-fold) minimizes off-target interactions with other coagulation and fibrinolytic serine proteases, reducing the likelihood of unintended bleeding or thrombotic complications, a critical factor in drug candidate selection for lead optimization.
- [1] Perzborn E, Roehrig S, Straub A, Kubitza D, Misselwitz F. Rivaroxaban: A New Oral Factor Xa Inhibitor. Arterioscler Thromb Vasc Biol. 2010;30(3):376-381. View Source
- [2] Wong PC, Pinto DJ, Zhang D. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. J Thromb Thrombolysis. 2011;31(4):478-492. View Source
- [3] Furugohri T, Isobe K, Honda Y, et al. DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles. J Thromb Haemost. 2008;6(9):1542-1549. View Source
